molecular formula C20H17FN2O2 B2917381 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione CAS No. 1022101-16-1

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione

Cat. No. B2917381
CAS RN: 1022101-16-1
M. Wt: 336.366
InChI Key: LETORNXBOYISJD-UHFFFAOYSA-N
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Description

The compound “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C20H17FN2O2 . It is used for pharmaceutical testing and is available as a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 336.36 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthetic Routes and Chemical Properties

A primary application of compounds related to 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione involves synthetic routes and the exploration of their chemical properties. For instance, piperazine-2,5-diones, which share structural similarities, are synthesized via Dieckmann cyclization, highlighting a method for constructing complex molecular architectures from simpler precursors. This process is essential for developing pharmaceuticals and materials with specific functions (Aboussafy & Clive, 2012).

Luminescent Properties and Photo-induced Electron Transfer

Compounds with structural motifs similar to this compound exhibit interesting luminescent properties and photo-induced electron transfer capabilities. Research on naphthalimide derivatives with piperazine substituents, for example, has revealed their potential as pH probes and in studying fluorescence quenching mechanisms, which are fundamental for developing optical sensors and imaging agents (Gan et al., 2003).

Antagonist Activity in Medicinal Chemistry

Derivatives of this compound have been explored for their antagonist activity, particularly targeting the 5-HT2 receptor, a critical target in psychiatric and neurological disorders. This research demonstrates the compound's relevance in developing new treatments for mental health conditions, showcasing the compound's versatility in drug discovery (Watanabe et al., 1992).

Anti-inflammatory Activity

Investigations into the anti-inflammatory activities of structurally related compounds, such as those substituted on the benzene ring or heterocycle of indanediones, have shown significant potential. These studies contribute to the search for novel anti-inflammatory agents, which can lead to safer and more effective treatments for inflammatory diseases (Leblois et al., 1987).

Antimicrobial and Anticoagulant Properties

Research into 2-(arylsulfonyl)indane-1,3-diones has unveiled potent antimicrobial and anticoagulant properties, suggesting a dual therapeutic potential for related compounds. This versatility underscores the importance of such chemical frameworks in developing multifunctional pharmaceuticals (Jeyachandran & Ramesh, 2011).

Future Directions

“2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” is used for pharmaceutical testing , indicating its potential in the development of new drugs or therapies. Future research could explore its biological activity, potential applications, and mechanism of action.

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c21-17-7-3-4-8-18(17)23-11-9-22(10-12-23)13-16-19(24)14-5-1-2-6-15(14)20(16)25/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETORNXBOYISJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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